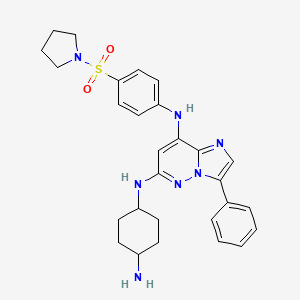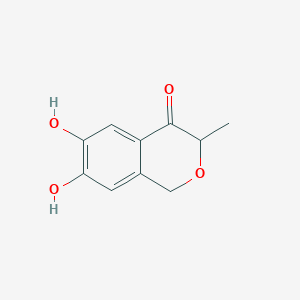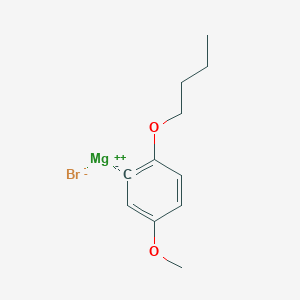
(2-n-Butyloxy-5-methoxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-n-butyloxy-5-methoxyphenyl)magnesium bromide involves the reaction of 2-n-butyloxy-5-methoxyphenyl bromide with magnesium metal in an anhydrous environment. The reaction is typically carried out in tetrahydrofuran as the solvent to stabilize the Grignard reagent. The process involves:
Activation of Magnesium: Magnesium turnings are activated by washing with dilute acid and drying.
Formation of Grignard Reagent: The activated magnesium is added to a solution of 2-n-butyloxy-5-methoxyphenyl bromide in tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred and heated to initiate the reaction, forming the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with precise temperature and atmosphere controls are used to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction: Reduces certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid workup to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Nitriles: Reduces nitriles to primary amines in the presence of an acid.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Amines: From reduction of nitriles.
Applications De Recherche Scientifique
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Preparation of biologically active compounds for research and drug development.
Medicine: Synthesis of intermediates for active pharmaceutical ingredients.
Industry: Production of polymers, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-n-butyloxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in target molecules. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon acting as a nucleophile. This allows it to attack electrophilic carbon atoms in carbonyl groups, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Methylmagnesium Bromide: Used for forming carbon-carbon bonds with smaller alkyl groups.
Ethylmagnesium Bromide: Similar in reactivity but with different steric and electronic properties.
Uniqueness
(2-n-butyloxy-5-methoxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence the reactivity and selectivity of the Grignard reagent. The presence of the butyloxy and methoxy groups can provide steric hindrance and electronic effects that differentiate it from other Grignard reagents.
Propriétés
Formule moléculaire |
C11H15BrMgO2 |
|---|---|
Poids moléculaire |
283.44 g/mol |
Nom IUPAC |
magnesium;1-butoxy-4-methoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-4-9-13-11-7-5-10(12-2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KBOGFEHIRPHAAL-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


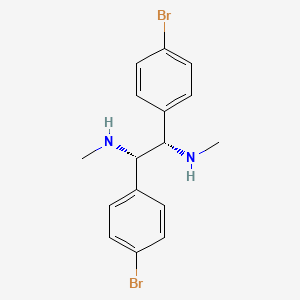
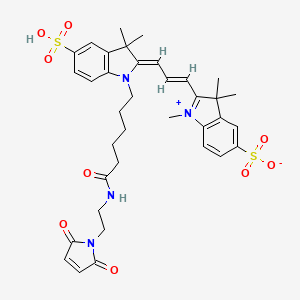
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
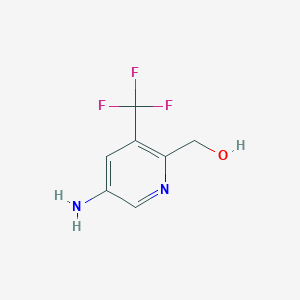
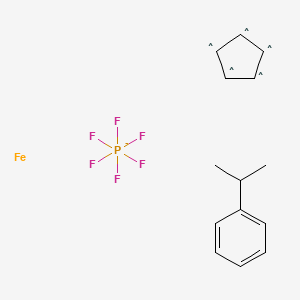
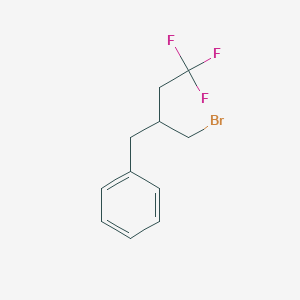
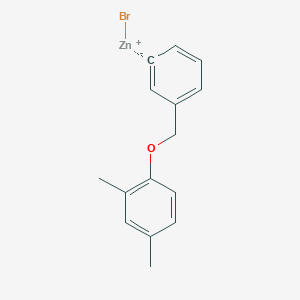
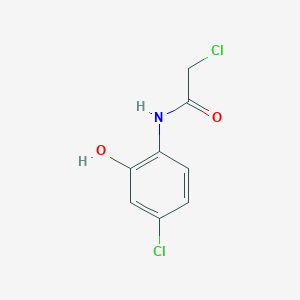
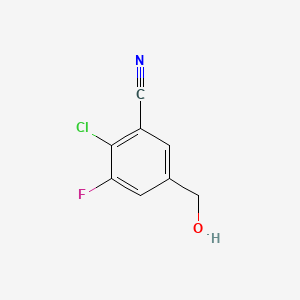
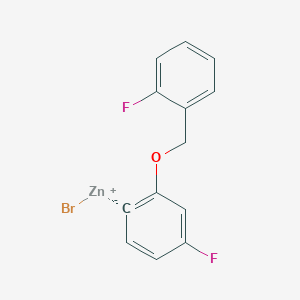

![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
